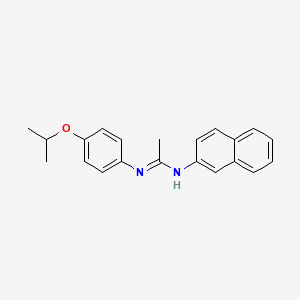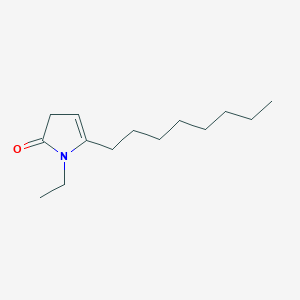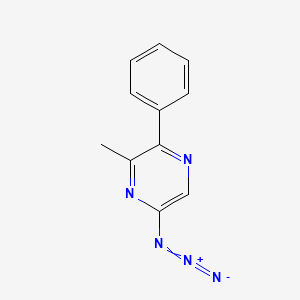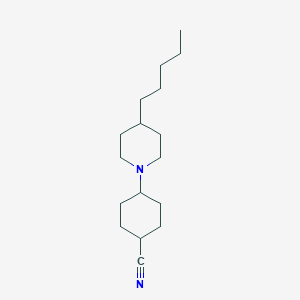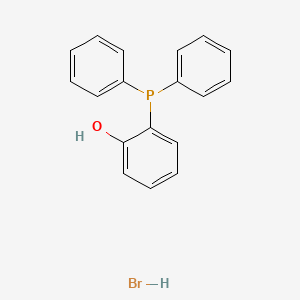
2-Diphenylphosphanylphenol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diphenylphosphanylphenol;hydrobromide is a chemical compound with the molecular formula C18H16BrOP. It is known for its applications in various fields of chemistry and industry due to its unique properties. The compound is characterized by the presence of a diphenylphosphanyl group attached to a phenol moiety, with a hydrobromide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylphenol;hydrobromide typically involves the reaction of diphenylphosphine with a phenol derivative in the presence of a hydrobromic acid source. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diphenylphosphanylphenol;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used.
Electrophiles: Electrophiles like alkyl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Phosphines: Formed from reduction reactions.
Substituted Phenols: Formed from substitution reactions.
Applications De Recherche Scientifique
2-Diphenylphosphanylphenol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diphenylphosphanylphenol;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with metal centers in coordination complexes.
Pathways: It participates in catalytic cycles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the phenol group.
Diphenylphosphine: Similar but without the hydrobromide counterion.
Phenylphosphine: A simpler structure with only one phenyl group.
Uniqueness
2-Diphenylphosphanylphenol;hydrobromide is unique due to the presence of both the diphenylphosphanyl and phenol groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
81323-71-9 |
|---|---|
Formule moléculaire |
C18H16BrOP |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
2-diphenylphosphanylphenol;hydrobromide |
InChI |
InChI=1S/C18H15OP.BrH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;1H |
Clé InChI |
BFYSYHQOVDIEDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


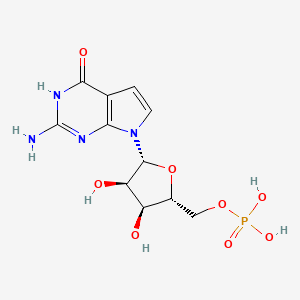

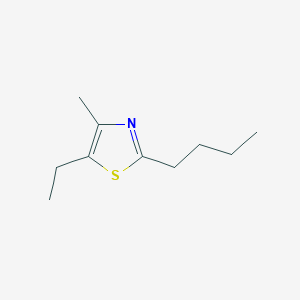

![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
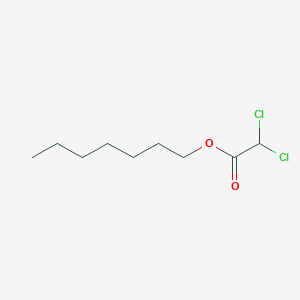
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
